molecular formula C21H17ClN4O2S B3397954 N-(2-chlorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021228-40-9

N-(2-chlorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3397954
CAS No.: 1021228-40-9
M. Wt: 424.9 g/mol
InChI Key: FFUUNTXFRBAWRB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl acetamide moiety at position 2. The acetamide side chain is further modified with a 2-chlorophenyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-28-15-8-6-14(7-9-15)18-12-19-21(23-10-11-26(19)25-18)29-13-20(27)24-17-5-3-2-4-16(17)22/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUUNTXFRBAWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and findings from various studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a pyrazolo[1,5-a]pyrazin core, a sulfanyl group, and acetamide moiety. Its molecular formula is C21H17ClN4O2SC_{21}H_{17}ClN_{4}O_{2}S, with a molecular weight of approximately 424.9 g/mol. The presence of the 2-chlorophenyl and 4-methoxyphenyl substituents contributes to its diverse chemical properties and potential biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core: Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Methoxyphenyl Group: Substitution reaction using a methoxy-substituted aryl halide.
  • Attachment of the Chlorophenylmethyl Group: Nucleophilic substitution involving chlorophenylmethyl halide .

Research indicates that this compound may inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can prevent the transition from the G1 phase to the S phase, thereby reducing cell proliferation in various cancer cell lines .

Anticancer Properties

Several studies have evaluated the anticancer potential of compounds related to this compound:

  • Inhibition Studies: A related compound was shown to exhibit low micromolar activity against kinase AKT2/PKBβ, which is significant in glioma malignancy . The compound demonstrated potent inhibitory effects on glioblastoma cell lines while being relatively non-toxic to normal cells.
  • Cell Proliferation Assays: The compound's ability to inhibit 3D neurosphere formation in patient-derived glioma stem cells was highlighted, indicating its potential as an anti-glioma agent .

Data Summary

Property Value
Molecular FormulaC21H17ClN4O2SC_{21}H_{17}ClN_{4}O_{2}S
Molecular Weight424.9 g/mol
Target EnzymeCyclin-Dependent Kinase 2
IC50 Against AKT2Low micromolar range
Efficacy in Glioblastoma CellsPotent
Toxicity to Non-Cancerous CellsLow

Case Studies

  • Study on Glioblastoma: A study screened compounds similar to this compound for their ability to inhibit glioma growth. The results indicated significant growth inhibition with minimal cytotoxicity towards non-cancerous cells .
  • Kinase Inhibition Analysis: Another investigation focused on the kinase inhibitory activity of related pyrazole derivatives demonstrated that specific substitutions could enhance potency against cancer-related pathways .

Scientific Research Applications

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of certain protein kinases. This suggests potential applications in cancer therapy and other diseases where kinase activity is dysregulated.

Potential Applications

N-(2-chlorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has several potential applications in various fields:

Medicinal Chemistry

  • Cancer Therapy : As a therapeutic agent targeting specific pathways involved in cancer.
  • Antimicrobial Properties : Investigated for its potential to combat bacterial infections.

Industrial Applications

  • Catalyst Development : Used in the development of new materials and as a catalyst in certain chemical processes.

Research Applications

  • Building Block for Synthesis : Serves as a reagent in various organic transformations.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, correlating with CDK2 inhibition.

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that this compound exhibited antimicrobial activity against several strains of bacteria, suggesting its potential as an alternative treatment for bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Pyrazolo[1,5-a]pyrazine Derivatives
  • N-(4-Phenoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (): Shares the pyrazolo[1,5-a]pyrazine core and 4-methoxyphenyl substituent but differs in the acetamide group (4-phenoxyphenyl vs. 2-chlorophenyl). Molecular weight: 482.558 g/mol, with higher lipophilicity due to the phenoxy group. Potential implications: Enhanced membrane permeability compared to the chlorophenyl variant .
  • 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide (): Substitutes 4-methoxyphenyl with 4-chlorophenyl and replaces 2-chlorophenyl with a methylsulfanylphenyl group. Key difference: The electron-withdrawing chlorine (vs. methoxy) may reduce electron density on the pyrazine ring, affecting binding interactions.
Pyrazolo[1,5-a]pyrimidine Derivatives
  • DPA-714 ():

    • Structure: N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide.
    • Comparison: The pyrimidine core (vs. pyrazine) and fluorine substitution enhance blood-brain barrier penetration, making it a translocator protein (TSPO) ligand for neuroimaging .
    • Activity: Used in PET imaging due to high affinity for TSPO (Kᵢ = 7.0 nM) .
  • 5-(4-Chlorophenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide ():

    • Differs in the carboxamide group and trifluoromethyl substituents.
    • Bioactivity: Exhibits inhibitory effects (IC₅₀ = 29.86 µM) against p38 MAPK, a kinase involved in inflammation .
Key Observations:
  • Electron-Donating vs. Chlorine (electron-withdrawing) in reduces electron density, possibly altering binding kinetics .
  • Fluorine Substitution : DPA-714’s 2-fluoroethoxy group improves pharmacokinetics and CNS penetration, a feature absent in the target compound .
  • Acetamide vs. Carboxamide : Carboxamide derivatives () show kinase inhibition, suggesting the target compound’s acetamide group may favor different targets .

Structural and Crystallographic Insights

  • N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide ():

    • Crystal structure reveals a dihedral angle of 54.6° between aromatic rings, influencing conformational flexibility and receptor binding .
    • Comparison: The target compound’s 4-methoxyphenyl and 2-chlorophenyl groups may adopt distinct orientations, affecting intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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